molecular formula C19H19BrN2O9 B412126 3,5-bis(acetyloxy)-2-{5-bromo-6-nitro-1H-indol-1-yl}tetrahydro-2H-pyran-4-yl acetate

3,5-bis(acetyloxy)-2-{5-bromo-6-nitro-1H-indol-1-yl}tetrahydro-2H-pyran-4-yl acetate

Cat. No.: B412126
M. Wt: 499.3g/mol
InChI Key: PXIOXYQPNAXNHQ-UHFFFAOYSA-N
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Description

3,5-bis(acetyloxy)-2-{5-bromo-6-nitro-1H-indol-1-yl}tetrahydro-2H-pyran-4-yl acetate: is a complex organic compound that features a unique combination of functional groups, including acetoxy, bromo, nitro, and indole moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(acetyloxy)-2-{5-bromo-6-nitro-1H-indol-1-yl}tetrahydro-2H-pyran-4-yl acetate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Indole Moiety: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Bromination and Nitration: The indole derivative is then subjected to bromination and nitration reactions to introduce the bromo and nitro groups, respectively. These reactions are typically carried out using bromine and nitric acid under controlled conditions.

    Acetylation: The final step involves the acetylation of the hydroxyl groups using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic chemistry, 3,5-bis(acetyloxy)-2-{5-bromo-6-nitro-1H-indol-1-yl}tetrahydro-2H-pyran-4-yl acetate serves as a versatile intermediate for the synthesis of more complex molecules. Its unique functional groups allow for a wide range of chemical transformations.

Biology

The compound’s indole moiety is known for its biological activity. Indole derivatives have been studied for their antiviral, anticancer, and antimicrobial properties .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. The presence of the nitro and bromo groups may enhance its activity against certain biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The biological activity of 3,5-bis(acetyloxy)-2-{5-bromo-6-nitro-1H-indol-1-yl}tetrahydro-2H-pyran-4-yl acetate is primarily attributed to its interaction with various molecular targets. The indole nucleus can bind to multiple receptors, influencing various biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the bromo group can participate in halogen bonding, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3,5-bis(acetyloxy)-2-{5-bromo-6-nitro-1H-indol-1-yl}tetrahydro-2H-pyran-4-yl acetate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both bromo and nitro groups on the indole moiety is particularly noteworthy, as it allows for diverse chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C19H19BrN2O9

Molecular Weight

499.3g/mol

IUPAC Name

[4,5-diacetyloxy-6-(5-bromo-6-nitroindol-1-yl)oxan-3-yl] acetate

InChI

InChI=1S/C19H19BrN2O9/c1-9(23)29-16-8-28-19(18(31-11(3)25)17(16)30-10(2)24)21-5-4-12-6-13(20)15(22(26)27)7-14(12)21/h4-7,16-19H,8H2,1-3H3

InChI Key

PXIOXYQPNAXNHQ-UHFFFAOYSA-N

SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)N2C=CC3=CC(=C(C=C32)[N+](=O)[O-])Br

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)N2C=CC3=CC(=C(C=C32)[N+](=O)[O-])Br

Origin of Product

United States

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